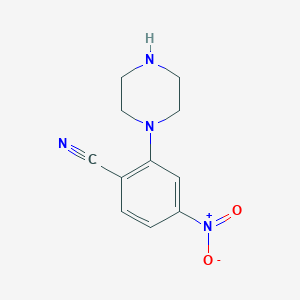

4-Nitro-2-piperazinobenzenecarbonitrile

Description

4-Nitro-2-piperazinobenzenecarbonitrile (CAS: 1160474-74-7) is a nitro-substituted aromatic compound featuring a piperazine ring and a cyano group. Its molecular structure combines electron-withdrawing nitro (-NO₂) and cyano (-CN) groups with a piperazine moiety, a six-membered ring containing two nitrogen atoms.

Properties

IUPAC Name |

4-nitro-2-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-8-9-1-2-10(15(16)17)7-11(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBKVBMBLPITOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287256 | |

| Record name | 4-Nitro-2-(1-piperazinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-74-7 | |

| Record name | 4-Nitro-2-(1-piperazinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-(1-piperazinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-piperazinobenzenecarbonitrile typically involves the nitration of 2-piperazinobenzenecarbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 4-Nitro-2-piperazinobenzenecarbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-piperazinobenzenecarbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 4-Amino-2-piperazinobenzenecarbonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the piperazine moiety, such as 4-nitro-2-piperazinobenzenecarbonitrile, can serve as effective anticancer agents. The structure allows for modifications that enhance cytotoxic activity against different cancer cell lines. For example, studies on related piperazine derivatives have shown promising results in inhibiting DNA topoisomerase II, a target for many anticancer drugs .

Case Study:

- Compound: Vosaroxin, a derivative of quinolone with piperazine.

- Findings: Demonstrated efficacy against multidrug-resistant cancer cells while minimizing cardiotoxicity, highlighting the potential of piperazine-based compounds in cancer therapy .

Antimicrobial Properties

The ability of 4-nitro-2-piperazinobenzenecarbonitrile to release nitric oxide (NO) under specific conditions has been explored for its antimicrobial properties. NO is known for its role in immune response and has been utilized in developing new antibacterial therapies.

Research Insights:

- A study synthesized novel derivatives that release NO upon light activation, demonstrating significant antibacterial activity against both prokaryotic and tumor cells . This mechanism could lead to innovative treatments for infections that are resistant to conventional antibiotics.

Neurological Applications

Piperazine derivatives have also been investigated for their potential in treating neurological disorders. The structural characteristics of 4-nitro-2-piperazinobenzenecarbonitrile may contribute to its efficacy in modulating neurotransmitter systems.

Example:

- The compound's ability to interact with serotonin receptors has been noted, suggesting potential applications in the treatment of anxiety and depression . Further studies are required to elucidate these effects comprehensively.

Synthesis and Modification

The synthetic pathways leading to the production of 4-nitro-2-piperazinobenzenecarbonitrile involve various chemical reactions that can be optimized for yield and purity. The piperazine ring serves as a versatile scaffold for introducing different functional groups, enhancing the biological activity of the resulting compounds.

Synthesis Overview:

- Methods include nucleophilic substitutions and coupling reactions that allow for the incorporation of various substituents on the piperazine ring . These modifications can significantly influence the pharmacokinetic properties and therapeutic efficacy of the compounds.

Pharmaceutical Development

The incorporation of 4-nitro-2-piperazinobenzenecarbonitrile into drug formulations is an area of ongoing research. Its properties make it suitable for developing new therapeutics targeting specific diseases.

Applications in Drug Formulation:

Mechanism of Action

The mechanism of action of 4-Nitro-2-piperazinobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of protein functions and cellular pathways, making the compound valuable in proteomics research and drug development.

Comparison with Similar Compounds

Data Table: Structural and Physical Properties

*Data gaps highlight the need for further characterization of 4-Nitro-2-piperazinobenzenecarbonitrile.

Biological Activity

4-Nitro-2-piperazinobenzenecarbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

4-Nitro-2-piperazinobenzenecarbonitrile features a piperazine ring substituted with a nitro group and a carbonitrile group. Its chemical structure can be represented as follows:

This compound is synthesized through the nitration of 2-piperazinobenzenecarbonitrile, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

The biological activity of 4-Nitro-2-piperazinobenzenecarbonitrile is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, influencing cellular pathways and protein functions. The compound has shown potential in proteomics research, where it aids in studying protein interactions.

Antimicrobial Activity

Research indicates that nitro compounds, including 4-Nitro-2-piperazinobenzenecarbonitrile, exhibit significant antimicrobial properties. The nitro group triggers redox reactions that can lead to cell death in microorganisms such as bacteria and parasites. This makes such compounds valuable in developing treatments for infections caused by pathogens like H. pylori and M. tuberculosis .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that similar nitro-substituted compounds can interfere with DNA topoisomerases, enzymes critical for DNA replication and repair. This interference may lead to apoptosis in cancer cells, presenting a potential therapeutic avenue for cancer treatment .

Neuropharmacological Effects

In addition to antimicrobial and anticancer activities, 4-Nitro-2-piperazinobenzenecarbonitrile may exhibit neuropharmacological effects. Compounds with piperazine moieties have been associated with various central nervous system activities, including anxiolytic and antidepressant effects. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems .

Research Findings

Several studies have focused on the synthesis and biological evaluation of 4-Nitro-2-piperazinobenzenecarbonitrile and related compounds:

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of 4-Nitro-2-piperazinobenzenecarbonitrile against Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa cells). The results showed that treatment with 4-Nitro-2-piperazinobenzenecarbonitrile resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.